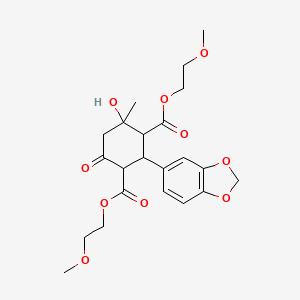
Bis(2-methoxyethyl) 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound characterized by its unique molecular structure. It contains multiple functional groups, including esters, hydroxyl, and aromatic rings, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Esterification: The benzodioxole derivative undergoes esterification with 2-methoxyethanol in the presence of an acid catalyst to form the ester groups.
Cyclohexane Ring Formation: The esterified benzodioxole is then subjected to a Diels-Alder reaction with a suitable diene to form the cyclohexane ring.
Hydroxylation and Methylation: The cyclohexane derivative is hydroxylated and methylated to introduce the hydroxyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high selectivity and yield.
Catalyst Selection: Using efficient catalysts to accelerate reaction rates and improve product purity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE: shares structural similarities with other benzodioxole derivatives and cyclohexane-based compounds.
Uniqueness
Structural Complexity: The presence of multiple functional groups and rings makes it a unique and versatile molecule.
Reactivity: Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, distinguishes it from simpler compounds.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its significance compared to other similar compounds.
Properties
Molecular Formula |
C22H28O10 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C22H28O10/c1-22(26)11-14(23)18(20(24)29-8-6-27-2)17(19(22)21(25)30-9-7-28-3)13-4-5-15-16(10-13)32-12-31-15/h4-5,10,17-19,26H,6-9,11-12H2,1-3H3 |
InChI Key |
CWUBYUVPEPMVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)OCCOC)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















